(5-Methylthiophen-3-yl)methanamine

Physicochemical Property Lipophilicity Formulation Development

(5-Methylthiophen-3-yl)methanamine (CAS 104163-37-3) is a heterocyclic amine belonging to the class of substituted thiophenes, featuring a methyl group at the 5-position and an aminomethyl group at the 3-position of the thiophene ring. This small molecule scaffold (C6H9NS, MW 127.21 g/mol) serves as a versatile building block in organic synthesis, particularly in medicinal chemistry for constructing more complex pharmacophores.

Molecular Formula C6H9NS
Molecular Weight 127.21
CAS No. 104163-37-3
Cat. No. B3045282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methylthiophen-3-yl)methanamine
CAS104163-37-3
Molecular FormulaC6H9NS
Molecular Weight127.21
Structural Identifiers
SMILESCC1=CC(=CS1)CN
InChIInChI=1S/C6H9NS/c1-5-2-6(3-7)4-8-5/h2,4H,3,7H2,1H3
InChIKeyKUAWAECOXKVJQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Methylthiophen-3-yl)methanamine (CAS 104163-37-3): A Key Thiophene-Based Amine Building Block


(5-Methylthiophen-3-yl)methanamine (CAS 104163-37-3) is a heterocyclic amine belonging to the class of substituted thiophenes, featuring a methyl group at the 5-position and an aminomethyl group at the 3-position of the thiophene ring [1]. This small molecule scaffold (C6H9NS, MW 127.21 g/mol) serves as a versatile building block in organic synthesis, particularly in medicinal chemistry for constructing more complex pharmacophores [1]. Its unique substitution pattern distinguishes it from other thiophene methanamine isomers and positions it as a valuable intermediate for specific synthetic routes and potential biological targeting applications .

Why (5-Methylthiophen-3-yl)methanamine Cannot Be Casually Substituted


Thiophene methanamine derivatives are not functionally interchangeable; their specific substitution pattern and regiochemistry directly govern their reactivity, physicochemical properties, and biological interactions. (5-Methylthiophen-3-yl)methanamine's 3,5-substitution pattern imparts a unique steric and electronic environment compared to its 2-yl and non-methylated analogs [1]. This is critical because even minor structural changes can drastically alter key parameters such as lipophilicity (XLogP3), molecular conformation, and binding affinities to target proteins [1][2]. Consequently, using a generic thiophene methanamine or a different positional isomer in a synthetic or biological context is highly likely to lead to failed reactions, reduced yields, or entirely different and misleading biological readouts, making compound-specific procurement a scientific necessity.

Quantitative Differentiation Evidence for (5-Methylthiophen-3-yl)methanamine (CAS 104163-37-3)


Comparative Aqueous Solubility Reduction Relative to Non-Methylated Analog

The addition of a methyl group at the 5-position significantly reduces aqueous solubility compared to the parent, non-methylated compound thiophen-3-ylmethanamine. This is a crucial consideration for formulation, purification, and assay conditions .

Physicochemical Property Lipophilicity Formulation Development

Positional Isomer Differentiation: 3-yl vs. 2-yl Substitution Pattern

The (5-Methylthiophen-3-yl)methanamine isomer differs from (5-Methylthiophen-2-yl)methanamine in the position of the aminomethyl group. While both share the same molecular weight (127.21 g/mol) and computed XLogP3-AA (0.9), their distinct 3D structures and electronic properties lead to different intermolecular interactions [1][2]. The 3-yl isomer's specific geometry can be critical for fitting into target binding pockets or for directing regioselective reactions.

Regiochemistry Molecular Recognition Medicinal Chemistry

Computed Lipophilicity (XLogP3) Comparison with Non-Methylated Analog

Lipophilicity, quantified by XLogP3, is a key determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. (5-Methylthiophen-3-yl)methanamine has a computed XLogP3 of 0.9, which is significantly higher than the XLogP3 of 0.5 for its non-methylated counterpart, thiophen-3-ylmethanamine [1]. This difference indicates a higher propensity for membrane permeation and altered biodistribution.

Lipophilicity ADME Prediction Drug Design

Inferred sEH Binding Affinity Enhancement via Methyl-Substitution

Thiophene-based amines are explored as soluble epoxide hydrolase (sEH) inhibitors. The catalytic triad (Asp333, His523, Tyr381/465) in sEH interacts with hydrophobic moieties. The presence of a 5-methyl group in (5-Methylthiophen-3-yl)methanamine is suggested to improve binding affinity by better filling the enzyme's hydrophobic "L"-shaped pocket compared to the non-methylated thiophene-3-ylmethanamine scaffold .

Enzyme Inhibition sEH Structure-Activity Relationship

Optimal Research and Industrial Application Scenarios for (5-Methylthiophen-3-yl)methanamine


Scaffold for sEH Inhibitor Development

(5-Methylthiophen-3-yl)methanamine is best utilized as a core scaffold for the design and synthesis of novel soluble epoxide hydrolase (sEH) inhibitors. Its 5-methyl substitution enhances lipophilicity and is hypothesized to improve hydrophobic interactions within the enzyme's active site compared to non-methylated analogs, as indicated by class-level evidence . This makes it a strategic choice for medicinal chemistry campaigns targeting cardiovascular and inflammatory diseases.

Building Block for ADME Property Modulation

When a lead compound requires a precise increase in lipophilicity to improve membrane permeability or alter its distribution profile, (5-Methylthiophen-3-yl)methanamine serves as a quantifiably superior building block. Its XLogP3 value of 0.9, which is 0.4 log units higher than its non-methylated parent, provides a predictable and tunable adjustment for medicinal chemists aiming to optimize pharmacokinetic properties [1].

Regiospecific Synthesis of 3,5-Substituted Thiophene Derivatives

This compound is the definitive starting material for any synthetic route requiring a pre-formed 3,5-disubstituted thiophene core with an accessible primary amine. Using (5-Methylthiophen-2-yl)methanamine would result in the wrong regioisomer, leading to downstream products with altered and potentially undesirable biological or material properties . Its use ensures regiospecific synthesis and eliminates the need for complex and low-yielding isomer separation steps.

Scaffold in Experimental Formulations Requiring Controlled Hydrophobicity

For research involving experimental formulations or assays where lower aqueous solubility is a benefit (e.g., in specialized coatings, organic-phase reactions, or certain cell-based assays), (5-Methylthiophen-3-yl)methanamine is the preferred choice. Its ~15% reduction in aqueous solubility relative to thiophen-3-ylmethanamine provides a functional advantage by facilitating phase separation or promoting partitioning into organic or lipid environments .

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